molecular formula C18H24O5 B028931 alpha-Zearalenol CAS No. 36455-72-8

alpha-Zearalenol

Cat. No.: B028931
CAS No.: 36455-72-8
M. Wt: 320.4 g/mol
InChI Key: FPQFYIAXQDXNOR-QDKLYSGJSA-N
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Description

Alpha-Zearalenol is a nonsteroidal estrogenic compound belonging to the resorcylic acid lactone group. It is a mycotoxin produced by Fusarium species, commonly found in contaminated crops such as maize, wheat, and barley. This compound is the alpha-epimer of beta-Zearalenol and is a major metabolite of Zearalenone, formed primarily in the liver and intestines during first-pass metabolism . It is known for its potent estrogenic activity, being three to four times more potent than Zearalenone .

Scientific Research Applications

Alpha-Zearalenol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of estrogenic mycotoxins and their interactions with various chemical agents.

    Biology: Employed in studies investigating the effects of estrogenic compounds on cellular processes and gene expression.

    Medicine: Utilized in research on endocrine disruptors and their impact on reproductive health.

    Industry: Applied in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

Target of Action

Alpha-Zearalenol (α-ZEL) is a nonsteroidal estrogen of the resorcylic acid lactone group related to mycoestrogens found in Fusarium spp . Its structure resembles that of estradiol, contributing to reproductive disorders . It primarily targets estrogen receptors , activating them similarly to ZEN .

Mode of Action

This compound interacts with its targets, the estrogen receptors, resulting in changes that can lead to reproductive disorders . It is a major metabolite of zearalenone formed mainly in the liver but also to a lesser extent in the intestines during first-pass metabolism . It is about three to four times more potent as an estrogen relative to zearalenone .

Biochemical Pathways

The main reduced metabolites of ZEN are α-Zearalenol (α-ZEL) and β-Zearalenol (β-ZEL). Similarly to ZEN, ZELs can also activate estrogen receptors . The first pathway during which α- and β-zearalenol (ZEL) are formed involves hydroxylation catalyzed by 3α- and 3β-hydroxy-steroid dehydrogenases (HSDs) .

Pharmacokinetics

Zearalenone is easily absorbed in the digestive tract, and it is metabolized in the intestinal wall and the liver . This compound, along with other metabolites, forms stable complexes with albumins, affecting their toxicokinetics . The albumin binding of α-ZEL seems to be weak .

Result of Action

The activation of estrogen receptors by α-ZEL can lead to reproductive disorders . It is also suggested that α-ZEL has potential genotoxic, hepatotoxic, teratogenic, and immunotoxic effects .

Action Environment

The action of α-ZEL can be influenced by environmental factors. For instance, it appears as a contaminant in crops, cereal-based products, and other commodities . Despite its nonsteroidal structure, α-ZEL can bind to estrogen receptors, causing reproductive disorders . The involvement of α-ZEL in the development of breast and esophageal cancers has been emerged .

Safety and Hazards

Alpha-Zearalenol is for research use only, not for human or veterinary use . It is recommended to wear suitable protective equipment, including safety glasses and a protective suit, when handling this substance .

Future Directions

Despite the increasing number of studies analyzing the mechanisms used by ZEA to modulate the immune response, the available data are unsubstantial and further work is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Zearalenol can be synthesized through the reduction of Zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the selective formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the fermentation of Fusarium species on suitable substrates. The fermentation process is optimized to maximize the yield of Zearalenone, which is subsequently reduced to this compound using chemical or enzymatic methods. The product is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-Zearalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Alpha-Zearalenol is structurally similar to other mycotoxins such as:

This compound is unique due to its higher estrogenic potency compared to its epimers and parent compound. This makes it a valuable compound for studying estrogenic activity and its effects on biological systems .

Properties

IUPAC Name

(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQFYIAXQDXNOR-QDKLYSGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022402
Record name alpha-Zearalenol
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36455-72-8, 36455-71-7
Record name (-)-α-Zearalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36455-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-Zearalenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Zearalenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Zearalenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one
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Record name .ALPHA.-ZEARALENOL
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Record name alpha-Zearalenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does α-zearalenol exert its estrogenic effects?

A1: α-Zearalenol acts as an agonist of estrogen receptors (ERs). [, , ] It binds to ERs, particularly ERα, mimicking the actions of natural estrogens like 17β-estradiol. [, ] This binding triggers a cascade of downstream events, including gene transcription and protein synthesis, ultimately influencing various physiological processes. [, ]

Q2: Which tissues or organs are particularly sensitive to α-zearalenol's estrogenic activity?

A2: α-Zearalenol primarily affects tissues with a high density of estrogen receptors, including the reproductive system (uterus, ovaries, testes) and mammary glands. [, , , ] It can lead to reproductive disorders in both male and female animals. [, , , ]

Q3: Does α-zearalenol affect tissues beyond the reproductive system?

A3: Yes, research suggests that α-zearalenol can influence endothelial function, potentially impacting cardiovascular health. [] It has been shown to reverse endothelial dysfunction induced by estrogen deficiency in a rat model. []

Q4: Can α-zearalenol induce the synthesis of specific proteins?

A4: Yes, research indicates that α-zearalenol can induce the synthesis of a specific uterine protein (induced protein) in immature rat uteri, similar to natural estrogens. [] This finding highlights its estrogenic activity at the molecular level.

Q5: What is the molecular formula and weight of α-zearalenol?

A5: The molecular formula of α-zearalenol is C18H22O5, and its molecular weight is 318.36 g/mol. [, , ]

Q6: Is α-zearalenol stable in different matrices?

A6: α-Zearalenol exhibits stability in various matrices, including milk. [] It remains stable in refrigerated milk for at least two weeks and even after boiling. []

Q7: Is α-zearalenol involved in any catalytic reactions?

A7: α-Zearalenol itself is not known to possess catalytic properties. Research primarily focuses on its role as a metabolite and its biological effects as an estrogenic mycotoxin.

Q8: Have computational methods been used to study α-zearalenol?

A8: While the provided research primarily employs experimental approaches, computational methods like QSAR (Quantitative Structure-Activity Relationship) models can be used to predict the activity of α-zearalenol and its analogs based on their structures. [, ]

Q9: How does the structure of α-zearalenol contribute to its estrogenic activity?

A9: The resorcylic acid lactone structure of α-zearalenol, similar to that of zearalenone, is crucial for its estrogenic activity. [, ] The presence of specific functional groups, particularly the hydroxyl group at the C-6' position, influences its binding affinity to ERs. [, ]

Q10: How does α-zearalenol's estrogenic potency compare to other zearalenone metabolites?

A10: α-Zearalenol generally exhibits higher estrogenic potency compared to its parent compound, zearalenone, and other metabolites like β-zearalenol. [, ]

Q11: What are the regulatory implications of α-zearalenol's presence in food and feed?

A12: Due to its estrogenic effects, the presence of α-zearalenol in food and feed raises regulatory concerns. Maximum residue limits (MRLs) for zearalenone, often encompassing its metabolites like α-zearalenol, have been established by regulatory bodies to mitigate potential health risks. []

Q12: How is α-zearalenol absorbed, distributed, metabolized, and excreted (ADME) in animals?

A13: Research indicates that α-zearalenol is rapidly absorbed after oral administration. [, ] It is mainly metabolized in the liver, primarily through conjugation with glucuronic acid, and excreted through urine and feces. [, , ]

Q13: Does the route of administration affect α-zearalenol's pharmacokinetics?

A13: While the research focuses on oral administration, different routes might lead to variations in absorption and distribution patterns.

Q14: Is α-zearalenol found in its free form in biological fluids?

A15: α-Zearalenol exists in both free and conjugated forms in biological fluids. [, ] Conjugation, primarily with glucuronic acid, is a major metabolic pathway for α-zearalenol. [, , ]

Q15: Are there differences in the metabolic conversion of zearalenone to α-zearalenol across species?

A16: Yes, studies reveal species-specific differences in zearalenone-reducing activity, affecting the formation of α-zearalenol. [] These variations highlight the complexity of xenobiotic metabolism across species.

Q16: What are the typical in vivo models used to study α-zearalenol's effects?

A17: Rodent models, particularly rats, are commonly used to investigate α-zearalenol's impact on reproductive health, bone density, and endothelial function. [, , ] Pig models are relevant due to their sensitivity to zearalenone and its metabolites. [, , , ]

Q17: What are the documented toxicological effects of α-zearalenol?

A19: α-Zearalenol's estrogenic activity is its primary toxicological concern. [, , ] It can disrupt reproductive function, potentially leading to infertility, reduced litter size, and other reproductive disorders. [, , ]

Q18: Are there long-term health effects associated with α-zearalenol exposure?

A18: While the immediate effects on reproduction are well-documented, further research is needed to fully elucidate the long-term health consequences of α-zearalenol exposure.

Q19: Are there specific biomarkers to monitor α-zearalenol exposure or its effects?

A22: The induction of vitellogenin, an egg yolk precursor protein, is a sensitive biomarker for estrogenic exposure, including α-zearalenol. [, ] Measuring vitellogenin levels in fish, for instance, can indicate exposure to estrogenic compounds. []

Q20: What analytical techniques are commonly used to detect and quantify α-zearalenol?

A23: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) is widely employed for analyzing α-zearalenol in various matrices, including food, feed, and biological fluids. [, , , , , , , ]

Q21: Why are internal standards often used in the analysis of α-zearalenol?

A24: Internal standards, like deuterated analogs of α-zearalenol, are crucial for accurate quantification. [, ] They compensate for matrix effects and variations during sample preparation, enhancing the reliability of analytical results.

Q22: What is the environmental fate of α-zearalenol?

A22: The provided research primarily focuses on the analytical and toxicological aspects of α-zearalenol. Further investigation is needed to understand its environmental persistence, degradation pathways, and potential ecological effects.

Q23: What is the solubility of α-zearalenol in different solvents?

A27: α-Zearalenol exhibits solubility in organic solvents like methanol, acetonitrile, and chloroform, which are commonly used during extraction procedures. [, , , , ]

Q24: What are the key parameters considered during the validation of analytical methods for α-zearalenol?

A28: Analytical method validation ensures accuracy, precision, specificity, linearity, recovery, and limits of detection and quantification for reliable and reproducible results. [, , , ]

Q25: How is the quality of α-zearalenol standards ensured for analytical purposes?

A25: Certified reference materials (CRMs) of α-zearalenol, with traceable and verified purity and potency, are essential for quality control in analytical laboratories.

Q26: Is there information on α-zearalenol's interactions with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability?

A26: The provided research does not specifically address these aspects. Further investigation is needed to understand these properties of α-zearalenol fully.

Q27: What alternatives or substitutes exist for applications where α-zearalenol might be used? How are waste products containing α-zearalenol managed? What research infrastructure and resources are essential for studying α-zearalenol?

A27: These aspects are not the primary focus of the provided research. As α-zearalenol is primarily a contaminant with potential health risks, research aims to mitigate its presence rather than find alternatives or explore its applications.

Q28: What are the key historical milestones in α-zearalenol research? What are the cross-disciplinary implications of α-zearalenol research?

A33: The research highlights the continuous development of analytical techniques for sensitive and specific detection of α-zearalenol in complex matrices. [, , , , , , , ] Understanding its impacts requires collaborative efforts from analytical chemists, toxicologists, biologists, and food safety experts.

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